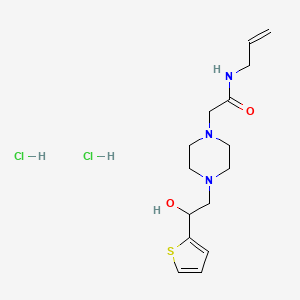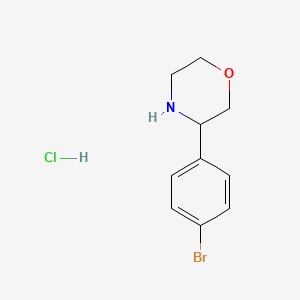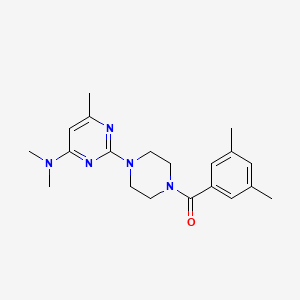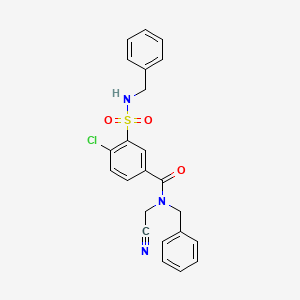
N-allyl-2-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)acetamide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-allyl-2-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)acetamide dihydrochloride is a useful research compound. Its molecular formula is C15H25Cl2N3O2S and its molecular weight is 382.34. The purity is usually 95%.
BenchChem offers high-quality N-allyl-2-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)acetamide dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-allyl-2-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)acetamide dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antihistaminic Properties
Compounds similar to N-allyl-2-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)acetamide dihydrochloride, particularly those in the piperazine class, have been explored for their antihistaminic properties. For instance, cetirizine, a piperazine antihistamine, is known for its effectiveness in treating urticaria and allergic rhinitis due to its selective antagonism of H1 histamine receptors (Arlette, 1991).
Marine Actinobacteria Metabolites
Research on metabolites from marine actinobacteria, such as Streptomyces sp., has led to the discovery of compounds with structural similarities, exhibiting cytotoxic activities. These findings highlight the potential of such compounds in bioactive applications, particularly in understanding their effects on biological systems (Sobolevskaya et al., 2007).
ACAT Inhibition for Therapeutic Applications
Compounds featuring the piperazine unit have been identified as potent inhibitors of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT), with potential therapeutic applications for diseases involving ACAT-1 overexpression. This indicates the relevance of such structures in the development of new treatments for cardiovascular diseases and other conditions associated with cholesterol metabolism (Shibuya et al., 2018).
Antimycobacterial Activity
Research on novel compounds, including those with a piperazine moiety, has shown promising antimycobacterial activity against Mycobacterium tuberculosis. This suggests potential applications in the development of new antitubercular drugs, highlighting the importance of such structures in addressing global health challenges (Marvadi et al., 2019).
Mechanism of Action
Thiophene Derivatives
Thiophene is a five-membered ring made up of one sulfur atom and four carbon atoms . Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Piperazine Derivatives
Piperazine is a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are known to have a wide range of pharmacological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
properties
IUPAC Name |
2-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]-N-prop-2-enylacetamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2S.2ClH/c1-2-5-16-15(20)12-18-8-6-17(7-9-18)11-13(19)14-4-3-10-21-14;;/h2-4,10,13,19H,1,5-9,11-12H2,(H,16,20);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMWMRKLORLBPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CN1CCN(CC1)CC(C2=CC=CS2)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,4S)-4-(Cyclobutylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2980740.png)
![3,4,5,6-tetrachloro-N-[2-(4-fluorophenyl)ethyl]pyridine-2-carboxamide](/img/structure/B2980742.png)

![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-nitrobenzenesulfonamide](/img/structure/B2980745.png)




![N-[(3-chlorophenyl)methyl]-6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide](/img/no-structure.png)

![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2980756.png)

![2-[4-[6-(3,5-Dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]quinoline-3-carbonitrile](/img/structure/B2980759.png)
![6-(Iodomethyl)-5-oxaspiro[3.4]octane](/img/structure/B2980760.png)